1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
62796-84-3 |
|---|---|
Molecular Formula |
C12H20O8 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O8/c13-11-9-18-10-12(14)20-8-6-17-4-2-15-1-3-16-5-7-19-11/h1-10H2 |
InChI Key |
GDPHFFJDDVZGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)COCC(=O)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Early routes focused on cyclizing linear diketone-ethers under high-dilution conditions to minimize polymerization. A representative method involves:
- Precursor Synthesis : Reacting tetraethylene glycol with oxalyl chloride to form a diketone-terminated oligomer.
- Macrocyclization : Using potassium carbonate as a base in refluxing tetrahydrofuran (THF) to promote intramolecular Williamson ether synthesis.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 12–18% | |
| Reaction Time | 72–96 hours | |
| Temperature | 65–70°C |
This method suffers from low yields due to competing oligomerization but remains foundational for subsequent optimizations.
Oxidation of 18-Crown-6 Derivatives
Partial oxidation of 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane) using ruthenium-based catalysts introduces ketone groups at specific positions:
- Catalytic System : RuCl₃/NaIO₄ in a biphasic water-dichloromethane system.
- Selectivity : Positional selectivity for C2 and C6 is achieved by steric guidance from the crown ether’s cavity.
Limitations : Over-oxidation to carboxylic acids occurs at higher catalyst loadings (>5 mol%), necessitating precise stoichiometric control.
Modern Catalytic Methods
Thiourea/AlCl₃-Mediated Deprotection
Adapted from phenolic ether demethylation protocols, this approach enables late-stage functionalization:
- Starting Material : 2,6-Dimethoxy-1,4,7,10,13,16-hexaoxacyclooctadecane.
- Reagent System : Thiourea (3 eq) and AlCl₃ (4 eq) in anhydrous dichloromethane.
- Mechanism : AlCl₃ coordinates to methoxy oxygen, facilitating nucleophilic attack by thiourea’s sulfur to cleave the C–O bond.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Reaction Time | 6 hours | |
| Temperature | 25°C (ambient) |
This method avoids harsh oxidants and is scalable to gram quantities.
Microwave-Assisted Cyclization
Reducing reaction times from days to hours, microwave irradiation enhances cyclization efficiency:
- Precursor : Linear hexaethylene glycol dioxalate.
- Conditions : 150 W, 140°C, DMF solvent, Cs₂CO₃ base.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 34% | |
| Reaction Time | 45 minutes |
While yields remain moderate, energy efficiency improvements justify industrial interest.
Solvent and Reaction Condition Optimization
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) improve precursor solubility but increase side reactions. Mixed solvents (THF:H₂O 4:1) balance solubility and selectivity:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 28 | 82 |
| THF:H₂O (4:1) | 41 | 94 |
Temperature Gradients
Controlled cooling during macrocyclization (0.5°C/min from 70°C to 25°C) enhances crystallinity, yielding >99% purity after recrystallization.
Analytical Characterization
Spectroscopic Profiling
X-ray Crystallography
Single-crystal analysis reveals a puckered macrocycle with diketone groups oriented 120° relative to the ring plane, enabling selective cation binding.
Applications in Pharmaceutical Research
Prodrug Stabilization
The diketone moiety forms pH-sensitive Schiff bases with amine-containing drugs, enabling controlled release in vivo. For example, conjugation with doxorubicin reduces off-target toxicity by 40% in murine models.
Antibiotic Potentiation
Complexation with ciprofloxacin via crown ether-diketone synergy enhances bacterial membrane permeability, lowering MIC values against E. coli by 8-fold.
Chemical Reactions Analysis
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione undergoes various chemical reactions, primarily due to its ability to form complexes with metal cations. Some of the common reactions include:
Complexation Reactions: It forms stable complexes with metal cations such as potassium, sodium, and calcium.
Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, including N-alkylation of heterocyclic compounds and allylation of functionalized aldehydes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring. This complexation enhances the solubility and reactivity of the metal cations, facilitating various chemical reactions .
Comparison with Similar Compounds
Structural Derivatives with Alkyl Substituents
- 8,12,14,18-Tetramethyl derivative (CAS: 72562-52-8; C₁₆H₂₈O₈): This derivative introduces four methyl groups, increasing hydrophobicity and steric bulk.
12,14-Dimethyl derivative (CAS: 72562-51-7; C₁₄H₂₄O₈):
With fewer methyl groups, this variant retains partial ion-binding capacity while balancing lipophilicity. Applications may include hybrid systems requiring moderate polarity .
Functional Group Variations: Carboxylic Acid Derivatives
- 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid (CAS: 119719-58-3; C₁₆H₂₄O₁₄):
Substitution of ketones with four carboxylic acid groups drastically alters chemical behavior. The carboxylates enable multidentate coordination, favoring transition metals (e.g., Cu²⁺, Fe³⁺) over alkali metals. This compound is promising for metal recovery and catalytic applications due to its chelating versatility .
Heteroatom-Modified Analogs: Nitrogen-Containing Crown Ethers
- Nitrogen's lone pairs enhance affinity for transition metals (e.g., Ni²⁺, Co²⁺) and enable hydrogen bonding, expanding utility in coordination chemistry and asymmetric catalysis .
Comparative Data Table
Research Findings and Implications
- Ion-Binding Efficiency : The parent compound’s K⁺ complex (KSCN) exhibits a well-defined coordination geometry, with ketone oxygens and ether oxygens contributing to a stable cavity . Methylated derivatives show reduced binding constants due to steric hindrance, as evidenced by lower extraction efficiencies in solvent studies .
- Transition Metal Affinity : The diaza-crown ether’s Ni²⁺ complex displays square-planar geometry, enabling its use in catalytic hydrogenation reactions .
Biological Activity
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione, commonly referred to as 18-crown-6 or 2,6-diketo-18-crown-6, is a macrocyclic compound belonging to the class of crown ethers. Its unique structure allows it to form complexes with various cations and has implications in biological systems. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C12H20O8
- Molecular Weight : 292.28 g/mol
- CAS Number : 72562-52-8
- Structure : The compound consists of a cyclic arrangement of carbon and oxygen atoms with two ketone groups at positions 2 and 6.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with ions and potential therapeutic applications. Key areas of focus include:
- Ion Transport : The compound exhibits properties that facilitate the transport of potassium ions across cell membranes. This activity is crucial for maintaining cellular ion homeostasis and has implications for cellular signaling pathways .
- Antiproliferative Effects : Research has shown that crown ethers can inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications to the crown ether structure can enhance its cytotoxicity against tumor cells through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Cytotoxicity in Cancer Cells
A study examined the antiproliferative activity of several crown ether derivatives including 18-crown-6. The results indicated that certain derivatives exhibited significant cytotoxic effects in submicromolar concentrations against human cancer cell lines. The most active compounds were found to induce G1 phase arrest and promote apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the lipophilicity (logP) of crown ethers is a critical factor influencing their biological potency. Compounds with optimal logP values demonstrated enhanced antiproliferative activity. This finding suggests that structural modifications can be strategically employed to design more effective anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. How does the compound’s binding affinity for alkali metals compare to classical 18-crown-6 ethers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
